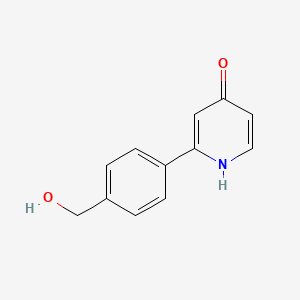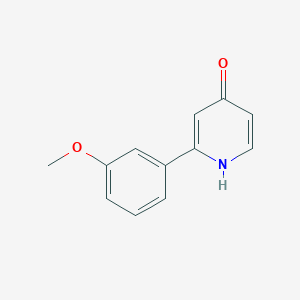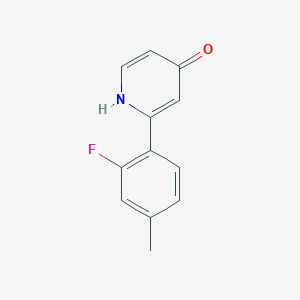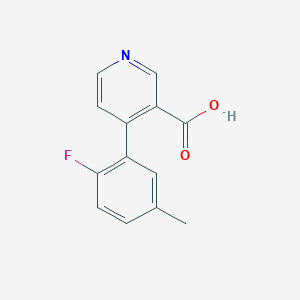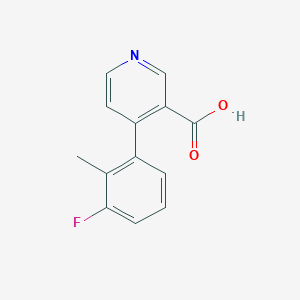
6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid (6-APA) is a synthetic organic compound with the chemical formula C8H7FN2O2. It is a white, crystalline powder that is highly soluble in water and other polar solvents. 6-APA is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
科学的研究の応用
6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various compounds such as 2-fluoro-5-methyl-1-nitrosobenzene and 5-fluoro-2-methyl-1-nitrosobenzene. It is also used in the synthesis of various pharmaceuticals such as the anticonvulsant drug, pregabalin. In addition, 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is used in the synthesis of the antifungal drug, fluconazole.
作用機序
The mechanism of action of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is not fully understood. However, it is known to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the synthesis of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is thought to inhibit the activity of COX, thus reducing the production of prostaglandins and resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% are not fully understood. However, it is known to have anti-inflammatory and analgesic properties. It has also been shown to reduce the production of nitric oxide, which is a molecule involved in inflammation and pain. In addition, 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, molecules that are involved in inflammation and asthma.
実験室実験の利点と制限
The advantages of using 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% in laboratory experiments include its ability to inhibit the activity of the enzymes cyclooxygenase and 5-lipoxygenase. This makes it useful for studying the effects of these enzymes on inflammation and pain. In addition, 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% is easy to synthesize and is relatively inexpensive. However, there are some limitations to using 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% in laboratory experiments. It can be toxic if handled improperly and it can have adverse effects on the environment if not disposed of properly.
将来の方向性
The future directions for 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% research include further studies into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into the synthesis of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% and its derivatives could lead to the development of new compounds with improved properties. Finally, research into the environmental safety of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% and its derivatives is necessary in order to ensure that it is safe for use in laboratory experiments.
合成法
The synthesis of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% can be achieved through a two-step process. The first step involves the reaction of 2-fluoro-5-methylphenol with sodium nitrite in the presence of sulfuric acid. This reaction produces the intermediate 2-fluoro-5-methyl-1-nitrosobenzene. The second step is the reduction of the nitrosobenzene to 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid, 95% using sodium borohydride. This reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dimethylformamide.
特性
IUPAC Name |
6-amino-3-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-2-4-10(14)9(6-7)8-3-5-11(15)16-12(8)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBUPGBQCYDTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







